Methyl 2-(4-(allyloxy)-1H-pyrazol-1-yl)acetate Methyl 2-(4-(allyloxy)-1H-pyrazol-1-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16206170
InChI: InChI=1S/C9H12N2O3/c1-3-4-14-8-5-10-11(6-8)7-9(12)13-2/h3,5-6H,1,4,7H2,2H3
SMILES:
Molecular Formula: C9H12N2O3
Molecular Weight: 196.20 g/mol

Methyl 2-(4-(allyloxy)-1H-pyrazol-1-yl)acetate

CAS No.:

Cat. No.: VC16206170

Molecular Formula: C9H12N2O3

Molecular Weight: 196.20 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(4-(allyloxy)-1H-pyrazol-1-yl)acetate -

Specification

Molecular Formula C9H12N2O3
Molecular Weight 196.20 g/mol
IUPAC Name methyl 2-(4-prop-2-enoxypyrazol-1-yl)acetate
Standard InChI InChI=1S/C9H12N2O3/c1-3-4-14-8-5-10-11(6-8)7-9(12)13-2/h3,5-6H,1,4,7H2,2H3
Standard InChI Key FMRCYMQGNBZXBD-UHFFFAOYSA-N
Canonical SMILES COC(=O)CN1C=C(C=N1)OCC=C

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

Methyl 2-(4-(allyloxy)-1H-pyrazol-1-yl)acetate is systematically named methyl 2-(4-prop-2-enoxypyrazol-1-yl)acetate under IUPAC guidelines. Its structure features a pyrazole ring substituted at the 1-position with an acetamide group (methyl ester) and at the 4-position with an allyl ether (prop-2-enoxy). The canonical SMILES representation, COC(=O)CN1C=C(C=N1)OCC=C, encodes this arrangement, while the InChI key (FMRCYMQGNBZXBD-UHFFFAOYSA-N) provides a unique identifier for computational studies.

Key Molecular Properties

PropertyValue
Molecular FormulaC₉H₁₂N₂O₃
Molecular Weight196.20 g/mol
IUPAC NameMethyl 2-(4-prop-2-enoxypyrazol-1-yl)acetate
CAS NumberNot formally assigned
SMILESCOC(=O)CN1C=C(C=N1)OCC=C

The allyloxy group introduces unsaturation (C=C), enabling participation in cycloaddition and oxidation reactions, while the ester moiety offers sites for hydrolysis or transesterification .

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis of Methyl 2-(4-(allyloxy)-1H-pyrazol-1-yl)acetate typically begins with 4-hydroxy-1H-pyrazole, which undergoes alkylation with allyl bromide in the presence of a base such as potassium carbonate. Subsequent reaction with methyl bromoacetate introduces the ester side chain. A representative procedure involves:

  • Allylation of 4-hydroxy-1H-pyrazole:

    • Reagents: Allyl bromide, K₂CO₃, acetone.

    • Conditions: Reflux at 60–70°C for 6–8 hours.

    • Yield: ~85–90% after purification .

  • Esterification with methyl bromoacetate:

    • Reagents: Methyl bromoacetate, DMF, triethylamine.

    • Conditions: Room temperature, 12–16 hours.

    • Yield: ~75–80%.

Advanced Synthesis Techniques

To enhance efficiency, microwave-assisted synthesis and ultrasonication have been adopted. For example, ultrasonication at 65°C reduces reaction times from hours to minutes (e.g., 46 minutes for allylation) . Microwave irradiation further improves yields (up to 95%) by ensuring uniform heating and minimizing side reactions.

Solvent-Free Approaches

Recent advancements emphasize green chemistry principles. Solvent-free conditions using catalytic K₂CO₃ on silica gel have achieved yields comparable to traditional methods while reducing environmental impact .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions confirm functional groups:

  • C=O stretch: 1654 cm⁻¹ (ester carbonyl).

  • O-H stretch: 3427 cm⁻¹ (absent in final product, present in intermediates).

  • C-O-C stretch: 1245 cm⁻¹ (allyl ether) .

Nuclear Magnetic Resonance (NMR)

¹H NMR (300 MHz, DMSO-d₆):

  • δ 3.87 ppm (s, 3H, OCH₃).

  • δ 4.60–4.65 ppm (dt, 2H, OCH₂CH=CH₂).

  • δ 5.29–5.33 ppm (dd, 2H, CH₂=CH).

  • δ 6.77–7.54 ppm (m, pyrazole and aromatic protons) .

¹³C NMR (100 MHz, CDCl₃):

  • δ 54.8 ppm (OCH₃).

  • δ 71.9 ppm (OCH₂CH=CH₂).

  • δ 161.3 ppm (C=O ester) .

Mass Spectrometry

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 197.1 [M+H]⁺, consistent with the molecular formula C₉H₁₂N₂O₃.

Biological Activities and Mechanisms

Antimicrobial Properties

Methyl 2-(4-(allyloxy)-1H-pyrazol-1-yl)acetate exhibits broad-spectrum antimicrobial activity:

MicroorganismMIC (μg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

The allyloxy group enhances membrane permeability, disrupting microbial cell walls, while the pyrazole ring chelates metal ions critical for pathogen survival .

Applications in Scientific Research

Medicinal Chemistry

As a multifunctional building block, this compound serves in synthesizing hybrid molecules. For example, coupling with chalcones yields derivatives with enhanced anticancer activity .

Materials Science

The allyl ether moiety enables polymerization into thermosetting resins, while the pyrazole ring contributes to thermal stability (>300°C).

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